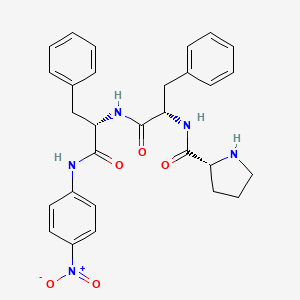![molecular formula C10H10F2 B14270356 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene CAS No. 136630-14-3](/img/structure/B14270356.png)
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Difluorobicyclo[431]deca-1,3,5-triene is a bicyclic compound characterized by the presence of two fluorine atoms at the 10th position and a triene system within its bicyclo[431] framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene typically involves the fluorination of bicyclo[4.3.1]deca-1,3,5-triene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced bicyclic compounds.
Substitution: Formation of substituted bicyclo[4.3.1]deca-1,3,5-triene derivatives.
Wissenschaftliche Forschungsanwendungen
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triene system may also participate in conjugation and electron transfer processes, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.3.1]deca-1,3,5-triene: Lacks the fluorine atoms, resulting in different chemical properties.
10,10-Dichlorobicyclo[4.3.1]deca-1,3,5-triene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
136630-14-3 |
|---|---|
Molekularformel |
C10H10F2 |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
10,10-difluorobicyclo[4.3.1]deca-1,3,5-triene |
InChI |
InChI=1S/C10H10F2/c11-10(12)8-4-1-2-5-9(10)7-3-6-8/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
CBFUIDBRXVNSQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C(C1)C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
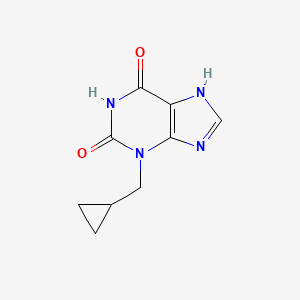
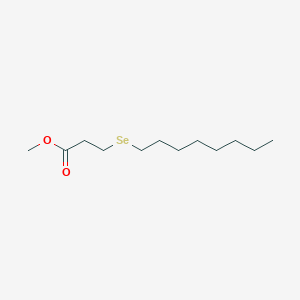
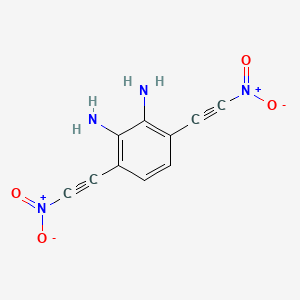


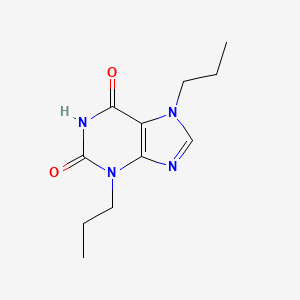

![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
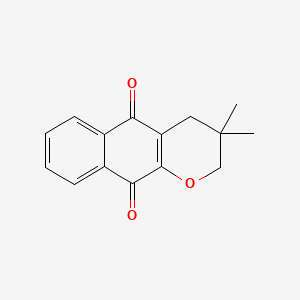
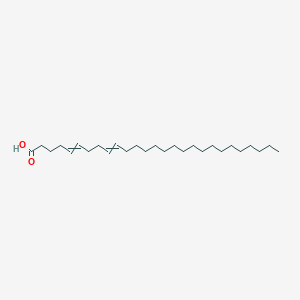
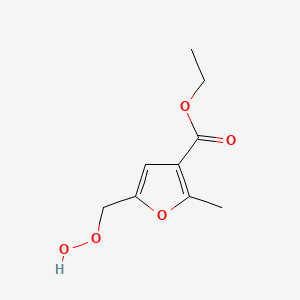
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
